4-(Naphthalene-1-carbonyl)piperidine
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Overview
Description
4-(Naphthalene-1-carbonyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring attached to a piperidine ring via a methanone group. The presence of these functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of Naphthalen-1-yl(piperidin-4-yl)methanone are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors play a crucial role in the regulation of gastrointestinal (GI) motility and inflammation .
Mode of Action
Naphthalen-1-yl(piperidin-4-yl)methanone interacts with its targets, the CB1 and CB2 receptors, to exert its effects. It acts as an agonist, binding to these receptors and activating them . This interaction results in the slowing of all parameters of GI motility .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by Naphthalen-1-yl(piperidin-4-yl)methanone affects the endocannabinoid system, which is involved in the regulation of GI motility and inflammation . The downstream effects of this interaction include the slowing of GI transit and colonic propulsion .
Pharmacokinetics
It is known that the compound is peripherally restricted
Result of Action
The molecular and cellular effects of Naphthalen-1-yl(piperidin-4-yl)methanone’s action include the slowing of all parameters of GI motility . These effects are significantly reduced by the CB1 receptor antagonist, indicating that the actions of Naphthalen-1-yl(piperidin-4-yl)methanone on GI motility are mediated by peripherally located CB1 receptors .
Action Environment
Given that the compound is peripherally restricted , it is plausible that factors such as local tissue environment and metabolic activity could influence its action and efficacy
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalene-1-carbonyl)piperidine typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with piperidin-4-ylmethanone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalene-1-carbonyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-yl(piperidin-4-yl)methanoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-yl(piperidin-4-yl)methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalen-1-yl(piperidin-4-yl)methanoic acid.
Reduction: Naphthalen-1-yl(piperidin-4-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Naphthalene-1-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(Naphthalene-1-carbonyl)piperidine can be compared with other similar compounds such as:
Naphthalen-1-yl(piperidin-4-yl)methanol: A reduced form of the compound with different chemical properties and reactivity.
Naphthalen-1-yl(piperidin-4-yl)methanoic acid: An oxidized form with distinct applications and biological activity.
Naphthalen-1-yl(piperidin-4-yl)amine: A substituted derivative with potential use in medicinal chemistry.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
naphthalen-1-yl(piperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOBMQJYQZVOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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